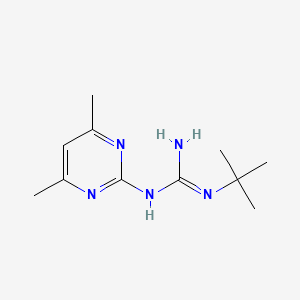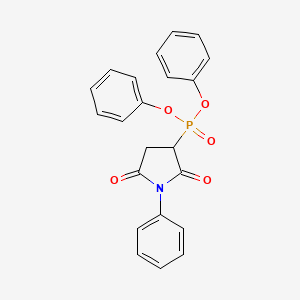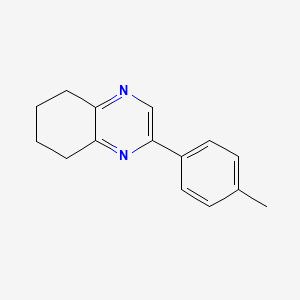![molecular formula C44H48Br2Cl2N2O4 B14172512 Biphenyl-(4,4')-bis-methyl-(3-(p-chlor)benzoyloxy)-tropaniumbromid [German] CAS No. 337-75-7](/img/structure/B14172512.png)
Biphenyl-(4,4')-bis-methyl-(3-(p-chlor)benzoyloxy)-tropaniumbromid [German]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biphenyl-(4,4’)-bis-methyl-(3-(p-chlor)benzoyloxy)-tropaniumbromid is a complex organic compound that features a biphenyl core with various substituents, including methyl, benzoyloxy, and tropaniumbromid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-(4,4’)-bis-methyl-(3-(p-chlor)benzoyloxy)-tropaniumbromid typically involves multiple steps, starting from simpler aromatic compounds. The process may include:
Nitration: Introduction of nitro groups to the biphenyl core.
Reduction: Conversion of nitro groups to amines.
Bromination: Introduction of bromine atoms.
Friedel-Crafts Acylation: Addition of benzoyloxy groups.
Quaternization: Formation of the tropaniumbromid group.
Each step requires specific reagents and conditions, such as concentrated acids for nitration, reducing agents like hydrogen gas or metal catalysts for reduction, and Lewis acids for Friedel-Crafts reactions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactors and continuous flow processes to ensure efficiency and yield. The use of automated systems for precise control of reaction conditions is essential to maintain product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
Biphenyl-(4,4’)-bis-methyl-(3-(p-chlor)benzoyloxy)-tropaniumbromid can undergo various chemical reactions, including:
Oxidation: Conversion of methyl groups to carboxylic acids.
Reduction: Reduction of benzoyloxy groups to hydroxyl groups.
Substitution: Halogenation or nitration of the aromatic rings.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Biphenyl-(4,4’)-bis-methyl-(3-(p-chlor)benzoyloxy)-tropaniumbromid has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism by which Biphenyl-(4,4’)-bis-methyl-(3-(p-chlor)benzoyloxy)-tropaniumbromid exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler aromatic compound with two benzene rings.
Chlorobenzene: A benzene ring with a chlorine substituent.
Tropane Alkaloids: Compounds with a tropane ring structure, similar to the tropaniumbromid group.
Uniqueness
Biphenyl-(4,4’)-bis-methyl-(3-(p-chlor)benzoyloxy)-tropaniumbromid is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
337-75-7 |
|---|---|
Molecular Formula |
C44H48Br2Cl2N2O4 |
Molecular Weight |
899.6 g/mol |
IUPAC Name |
[8-[[4-[4-[[3-(4-chlorobenzoyl)oxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl]methyl]phenyl]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 4-chlorobenzoate;dibromide |
InChI |
InChI=1S/C44H48Cl2N2O4.2BrH/c1-47(37-19-20-38(47)24-41(23-37)51-43(49)33-11-15-35(45)16-12-33)27-29-3-7-31(8-4-29)32-9-5-30(6-10-32)28-48(2)39-21-22-40(48)26-42(25-39)52-44(50)34-13-17-36(46)18-14-34;;/h3-18,37-42H,19-28H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
WHDFKCBXUHPBTQ-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)C5=CC=C(C=C5)C[N+]6(C7CCC6CC(C7)OC(=O)C8=CC=C(C=C8)Cl)C.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14172431.png)
![6-[5-(Thiophen-3-yl)[2,4'-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14172437.png)
![2-(biphenyl-4-yl)-9-[2-(morpholin-4-yl)ethyl]-9H-imidazo[1,2-a]benzimidazole](/img/structure/B14172444.png)
![5-[[4-(Dimethylamino)-3-sulfophenyl]diazenyl]benzene-1,3-disulfonic acid](/img/structure/B14172452.png)
![(1R,2S)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14172458.png)

![4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14172469.png)
![(7Z)-7-benzylidene-3-(4-ethylphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one](/img/structure/B14172477.png)

![3-Bromo-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14172494.png)
![1,2-Bis[3-(methoxymethoxy)phenyl]-1,1,2,2-tetramethyldisilane](/img/structure/B14172495.png)


![2-[(1,3-Diphenylprop-2-yn-1-yl)oxy]-N-methoxy-N-methylacetamide](/img/structure/B14172513.png)
